molecular formula C11H22N2O2 B1519327 tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate CAS No. 1791402-58-8

tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate

Cat. No. B1519327
CAS RN: 1791402-58-8
M. Wt: 214.3 g/mol
InChI Key: FBYZKXFNBXLZDN-RKDXNWHRSA-N
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Description

“tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate” is a compound with the molecular formula C11H22N2O2 . It is related to tert-butyl carbamate, which is a compound with the molecular formula C5H11NO2 and a molecular weight of 117.1463 .


Synthesis Analysis

tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate, a related compound, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Physical And Chemical Properties Analysis

tert-Butyl carbamate is a solid with a melting point of 105-108 °C (lit.) . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Synthesis and Structural Characterization

Carbamate Derivatives with Z′=2 and 3

A study by Das et al. (2016) explored two carbamate derivatives, highlighting the synthesis, structural characterization, and the interplay of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture. This research underlines the importance of carbamate derivatives in studying molecular interactions and crystal packing, providing insights into the assembly of molecules connected through hydrogen bonds (Das et al., 2016).

Protected β-D-2-Deoxyribosylamine Analogue

Ober et al. (2004) reported on a carbocyclic analogue of a protected β-D-2-deoxyribosylamine, showcasing the significance of tert-butyl carbamate derivatives in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This work emphasizes the compound's role in synthesizing nucleotide analogues, crucial for various biological and medicinal applications (Ober et al., 2004).

Chemical Reactivity and Applications

Isomorphous Crystal Structures

Baillargeon et al. (2017) delved into the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, showcasing how tert-butyl carbamate acts in crystal formation via hydrogen and halogen bonds. This study contributes to understanding the structural aspects of carbamate derivatives and their potential in materials science (Baillargeon et al., 2017).

Spirocyclopropanated Analogues Synthesis

Research by Brackmann et al. (2005) into the synthesis of spirocyclopropanated analogues of insecticides demonstrates the utility of tert-butyl carbamate derivatives in organic synthesis, particularly in creating compounds with potential applications in agriculture and pest control (Brackmann et al., 2005).

Advanced Materials and Detection Applications

Blue Emissive Nanofibers

Sun et al. (2015) synthesized benzothiazole-modified carbazole derivatives, including tert-butyl carbamate derivatives, for constructing strong blue emissive nanofibers. These materials have been applied in detecting volatile acid vapors, demonstrating the compound's potential in sensor technologies and materials science (Sun et al., 2015).

properties

IUPAC Name

tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZKXFNBXLZDN-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate
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tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate
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tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate
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tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 5
tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 6
tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate

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